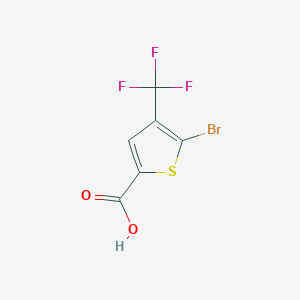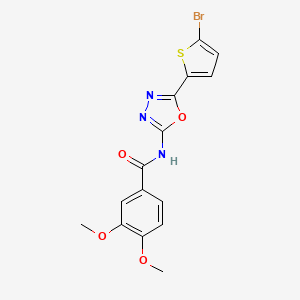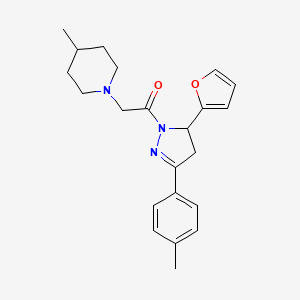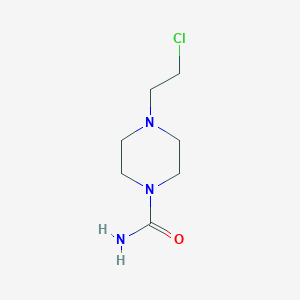![molecular formula C23H19ClN2O3S B2881981 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 477713-44-3](/img/structure/B2881981.png)
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . In your compound, various functional groups are attached to this pyrazole ring, including a chlorobenzyl group, a phenyl group, and a sulfonyl group attached to a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring at its core, with the various functional groups contributing to its overall polarity and reactivity . The presence of the sulfonyl group, in particular, could have significant effects on the compound’s properties, as sulfonyl groups are highly polar and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the highly polar sulfonyl group in your compound, for example, would likely make it more soluble in polar solvents . The chlorobenzyl and methylphenyl groups, on the other hand, are less polar and could contribute to the compound’s lipophilicity .Scientific Research Applications
Reactions at the Benzylic Position
This compound has a benzylic position, which is the carbon atom next to the aromatic ring . Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can be used to modify the compound and create new derivatives with potential applications in various fields .
Antimicrobial Activities
Some compounds similar to the one have shown good antimicrobial activities . While specific studies on our compound are not available, it’s plausible that it could also exhibit antimicrobial properties given the structural similarities.
Fluorescence Properties
1,3,5-trisubstituted-1H-pyrazoles, a class of compounds to which our compound belongs, have been synthesized and studied for their fluorescence properties . These compounds show different colors in different solvents when an electron-withdrawing group is attached to acetophenone . This suggests potential applications in the field of fluorescence-based sensors and imaging technologies.
Biological Potential of Indole Derivatives
Although our compound is not an indole derivative, it’s worth noting that indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This wide range of activities suggests that structurally similar compounds, like ours, might also have interesting biological activities.
Nonlinear Optics
The potential applications of similar compounds in nonlinear optics have been confirmed by second and third harmonic generation studies . The static and dynamic polarizability of these compounds are found to be many-fold higher than that of urea , suggesting potential applications in the field of nonlinear optics.
Metal Ion Detection
Some 1,3,5-trisubstituted-1H-pyrazoles have been used as metal ion fluorescent probes with excellent selectivity for Ag+ detection . Given the structural similarities, our compound might also be used in similar applications.
Mechanism of Action
Future Directions
The study of pyrazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties in more detail .
properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-(4-methylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-17-6-12-20(13-7-17)30(27,28)26-15-14-22(25-26)21-4-2-3-5-23(21)29-16-18-8-10-19(24)11-9-18/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKNGXBKHMAHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2881904.png)
![[(1As,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate](/img/structure/B2881905.png)
![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)


![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881919.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate](/img/structure/B2881921.png)